UBP 1112

Description

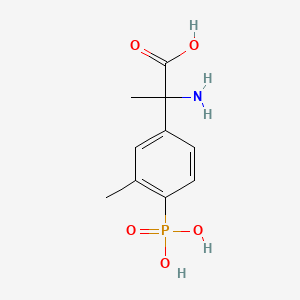

Structure

2D Structure

Properties

IUPAC Name |

2-amino-2-(3-methyl-4-phosphonophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14NO5P/c1-6-5-7(10(2,11)9(12)13)3-4-8(6)17(14,15)16/h3-5H,11H2,1-2H3,(H,12,13)(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEOLNUKLKCAFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)(C(=O)O)N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction to Kainate Receptors

An In-Depth Technical Guide to the Mechanism of Action of UBP310, a Selective Kainate Receptor Antagonist

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mechanism of action of UBP310, a potent and selective antagonist of kainate receptors (KARs). Due to the likely typographical error in the initial query for "UBP 1112," this document focuses on the well-characterized compound UBP310, a willardiine derivative with significant utility in neuroscience research.

Kainate receptors are a subtype of ionotropic glutamate receptors (iGluRs) that play a crucial role in synaptic transmission and plasticity in the central nervous system (CNS).[1] Unlike AMPA and NMDA receptors, KARs are located both presynaptically, where they modulate neurotransmitter release, and postsynaptically, where they contribute to the excitatory postsynaptic potential.[1] KARs are tetrameric structures assembled from five different subunits: GluK1, GluK2, GluK3, GluK4, and GluK5. The subunit composition of the receptor dictates its pharmacological and biophysical properties. Functionally, KARs can act through both ionotropic (ion channel gating) and metabotropic (G-protein coupled) signaling pathways.[1] The development of selective antagonists like UBP310 has been pivotal in elucidating the specific roles of KAR subunits in physiological and pathological processes.

UBP310: A Selective Antagonist of GluK1-Containing Kainate Receptors

UBP310 is a competitive antagonist that exhibits high selectivity for KARs containing the GluK1 subunit.[2] It is a derivative of willardiine, a natural agonist of AMPA and kainate receptors. Structural modifications to the willardiine scaffold, specifically the introduction of a substituent at the N3 position of the uracil ring, led to the development of potent antagonists.

Binding Affinity and Selectivity

Radioligand binding assays have been instrumental in quantifying the affinity and selectivity of UBP310 for different KAR subunits.

Table 1: Binding Affinity of [³H]UBP310 for Human Recombinant Kainate Receptor Subunits

| Receptor Subunit | Dissociation Constant (K D ) |

| GluK1 | 21 ± 7 nM |

| GluK2 | No specific binding detected |

| GluK3 | 0.65 ± 0.19 µM |

These data demonstrate that UBP310 binds to the GluK1 subunit with approximately 30-fold higher affinity than to the GluK3 subunit and shows no discernible binding to the GluK2 subunit.

Functional Antagonism

Functional assays confirm the antagonist activity of UBP310 at KARs.

Table 2: Functional Antagonist Activity of UBP310

| Receptor/Preparation | IC 50 /Apparent K D | Assay Type |

| GluK1 (formerly GLU K5 ) | IC 50 = 130 nM | Not specified |

| GluK3 (formerly GLU K7 ) | Blocks recombinant homomeric receptors | Not specified |

| Native KARs (dorsal root) | Apparent K D = 18 ± 4 nM | Depression of kainate responses |

| GluK3 (recombinant homomeric) | IC 50 = 4.0 µM | Inhibition of glutamate-evoked currents |

UBP310 displays a significant selectivity for GluK1 over GluK2, with a reported 12,700-fold selectivity. It exhibits no activity at group I metabotropic glutamate receptors or NMDA receptors at concentrations up to 10 µM.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (K D ) of [³H]UBP310 to recombinant human KAR subunits (GluK1, GluK2, and GluK3) expressed in HEK293 cells.

Methodology:

-

Membrane Preparation: HEK293 cells stably transfected with individual KAR subunits (GluK1, GluK2, or GluK3) are harvested and homogenized. The cell membranes are isolated through centrifugation.

-

Saturation Binding:

-

For GluK1, membranes are incubated with increasing concentrations of [³H]UBP310. Nonspecific binding is determined in the presence of a high concentration (100 µM) of unlabeled kainate. The reaction is terminated by rapid filtration through glass fiber filters, and the radioactivity retained on the filters is measured by liquid scintillation counting.

-

For GluK3, due to lower affinity, a polyethylene glycol 6000 precipitation-based centrifugation assay is used. Membranes are incubated with [³H]UBP310 as described above, and the membrane-bound radioligand is separated from the free ligand by centrifugation after precipitation.

-

-

Data Analysis: The specific binding is calculated by subtracting nonspecific binding from total binding. The K D values are determined by nonlinear regression analysis of the saturation binding data.

Electrophysiological Recordings

Objective: To assess the functional antagonist activity of UBP310 on native and recombinant KARs.

Methodology:

-

Preparation: Hippocampal slices from rodents or HEK293 cells expressing specific KAR subunits are used.

-

Recording Configuration: Whole-cell patch-clamp or field potential recordings are performed.

-

Drug Application: A baseline response is established by applying a KAR agonist (e.g., kainate or glutamate). UBP310 is then bath-applied at various concentrations, and the agonist is reapplied to measure the inhibitory effect.

-

Data Analysis: The reduction in the agonist-evoked current or potential is measured. Concentration-response curves are generated to calculate the IC 50 value. For competitive antagonism, a Schild analysis can be performed to determine the apparent K D .

Signaling Pathways and Mechanisms of Action

UBP310 acts as a competitive antagonist at the glutamate binding site of GluK1-containing KARs. By occupying this site, it prevents the binding of the endogenous agonist glutamate, thereby inhibiting receptor activation and subsequent downstream signaling.

Ionotropic Inhibition

The primary mechanism of action of UBP310 is the blockade of the ion channel function of KARs.

Caption: UBP310 competitively blocks glutamate binding to GluK1-containing kainate receptors.

Modulation of Receptor Desensitization

Interestingly, studies have shown that UBP310 can have more complex effects on heteromeric KARs. For instance, on GluK1/GluK2 and GluK1/GluK5 heteromers, UBP310 can reduce or even abolish receptor desensitization, the process where the receptor becomes unresponsive to a sustained presence of the agonist. This suggests that by occupying the binding site on the GluK1 subunit, UBP310 can alter the conformational changes of the entire receptor complex that lead to desensitization.

Caption: UBP310 binding to the GluK1 subunit of a heteromeric KAR can prevent desensitization.

Experimental Workflow Example: Investigating Neuroprotection in a Parkinson's Disease Model

UBP310 has been investigated for its neuroprotective potential. In a mouse model of Parkinson's disease using the neurotoxin MPTP, administration of UBP310 resulted in increased survival of dopaminergic neurons in the substantia nigra pars compacta. However, this protective effect was found to be independent of specific kainate receptor subunits GluK1, GluK2, or GluK3, suggesting a more complex or off-target mechanism in this particular pathological model.

Caption: Experimental workflow for assessing the neuroprotective effects of UBP310.

Conclusion

UBP310 is a valuable pharmacological tool for dissecting the roles of GluK1-containing kainate receptors in the central nervous system. Its high affinity and selectivity for the GluK1 subunit allow for the specific antagonism of this receptor population. While its primary mechanism of action is competitive inhibition of the ionotropic function of KARs, it also exhibits modulatory effects on the desensitization of heteromeric receptors. Further research is warranted to fully elucidate its potential therapeutic applications and the nuances of its interactions with different KAR subunit combinations in various physiological and disease states.

References

UBP 1112: A Technical Guide to a Selective Group III Metabotropic Glutamate Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of UBP 1112, a selective antagonist for group III metabotropic glutamate receptors (mGluRs). It details the compound's pharmacological profile, mechanism of action, experimental applications, and the signaling pathways it modulates, offering a critical resource for professionals in neuroscience research and drug development.

Introduction to Group III mGluRs and this compound

Metabotropic glutamate receptors (mGluRs) are G-protein-coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission in the central nervous system (CNS). They are classified into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms. Group III, which includes subtypes mGluR4, mGluR6, mGluR7, and mGluR8, is a critical regulator of neurotransmission.[1][2][3]

Typically localized on presynaptic terminals, group III mGluRs act as autoreceptors or heteroreceptors to inhibit the release of neurotransmitters like glutamate and GABA.[4][5] Their activation is a key negative feedback mechanism that prevents excessive synaptic activity. This compound, a phenylglycine derivative, is a potent and selective antagonist developed to probe the function of these receptors. Its ability to selectively block group III mGluRs makes it an invaluable tool for studying their role in synaptic plasticity, neuroprotection, and various neurological disorders.

Pharmacological Profile of this compound

This compound exhibits significant selectivity for group III mGluRs over other mGluR groups and ionotropic glutamate receptors (iGluRs). This selectivity is crucial for precisely dissecting the physiological functions of group III receptors without confounding effects from other glutamate receptor families.

Quantitative Data Summary

The binding affinity and antagonist potency of this compound have been characterized in electrophysiological assays. The key quantitative parameters are summarized below.

| Parameter | Value | Receptor Group | Notes | Reference |

| Apparent KD | 5.1 ± 0.3 µM | Group III mGluR | Determined by antagonism of (S)-AP4 induced depression of dorsal root-evoked ventral root potential. | |

| pA2 | 5.3 | Group III mGluR | From Schild analysis of the antagonism of (S)-AP4 induced depression of synaptic transmission. | |

| Apparent KD | > 480 µM | Group II mGluR | Demonstrates high selectivity over Group II receptors (approximately 96-fold). | |

| Activity | Little to none | Group I mGluR | Tested at 1 mM with the Group I agonist (S)-3,5-DHPG. | |

| Activity | Little to none | iGluRs (NMDA, AMPA, Kainate) | Tested at a high concentration of 1 mM. |

Mechanism of Action and Signaling Pathways

Group III mGluRs are canonically coupled to inhibitory Gi/o proteins. This compound, as a competitive antagonist, blocks the binding of endogenous glutamate to these receptors, thereby inhibiting this signaling cascade.

Canonical Group III mGluR Signaling

Upon activation by glutamate, group III mGluRs trigger the dissociation of the Gi/o protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. This decrease in cAMP subsequently reduces the activity of Protein Kinase A (PKA), a critical enzyme for many cellular processes, including neurotransmitter release.

Caption: Canonical Gi/o-coupled signaling pathway of Group III mGluRs and its antagonism by this compound.

Downstream Modulation of ERK/MAPK Pathway

Inhibition of group III mGluRs by antagonists like this compound has been shown to disinhibit the cAMP/PKA system, which in turn activates the Extracellular signal-Regulated Kinase (ERK) signaling pathway. This pathway is crucial for synaptic plasticity and protein synthesis. A key step in this process is the downregulation of the Striatal-Enriched protein tyrosine Phosphatase (STEP), a phosphatase that normally inactivates ERK. By reducing STEP levels, group III mGluR antagonists promote the sustained phosphorylation and activation of ERK1/2.

Caption: Downstream effect of this compound on the ERK/MAPK pathway, leading to enhanced synaptic plasticity.

Experimental Protocols and Applications

This compound was characterized using electrophysiological recordings in the neonatal rat spinal cord. This preparation is a classic model for studying synaptic transmission and the pharmacology of primary afferent terminals.

Key Experiment: Antagonism of (S)-AP4-Induced Synaptic Depression

Objective: To determine the potency and selectivity of this compound as a group III mGluR antagonist.

Methodology:

-

Tissue Preparation: The spinal cord is isolated from neonatal Wistar rats and hemisected. The preparation is continuously superfused with artificial cerebrospinal fluid (aCSF) at room temperature.

-

Electrophysiological Recording: A suction electrode is placed on a dorsal root (e.g., L4 or L5) for stimulation. A second suction electrode is placed on the corresponding ventral root to record the dorsal root-evoked ventral root potential (DR-VRP). This potential reflects the synaptic transmission from primary afferent terminals to motoneurons.

-

Agonist Application: The selective group III mGluR agonist, (S)-2-amino-4-phosphonobutanoic acid ((S)-AP4), is applied to the bath. This induces a reversible depression of the fast component of the DR-VRP, indicating presynaptic inhibition.

-

Antagonist Application: this compound is then co-applied with (S)-AP4. The ability of this compound to reverse or prevent the (S)-AP4-induced depression is measured.

-

Data Analysis:

-

Apparent KD: Concentration-response curves are generated for (S)-AP4 in the absence and presence of a fixed concentration of this compound. The shift in the curve is used to calculate the apparent dissociation constant (KD).

-

Schild Analysis: A Schild analysis is performed by measuring the effects of multiple concentrations of this compound against the agonist. The pA2 value is derived from this analysis, providing a measure of competitive antagonist potency.

-

-

Selectivity Testing: To confirm selectivity, this compound is tested at high concentrations (e.g., 1 mM) against agonists for group I mGluRs ((S)-3,5-DHPG), group II mGluRs, and ionotropic glutamate receptors (NMDA, AMPA, kainate).

Caption: Workflow for the electrophysiological characterization of this compound in the rat spinal cord.

Research Applications

-

Synaptic Plasticity: this compound is used to investigate the role of group III mGluRs in long-term potentiation (LTP) and long-term depression (LTD). Studies show that blocking these receptors can facilitate the induction of LTP in synapses where it is normally absent or difficult to induce.

-

Synaptic Tagging and Capture: The compound has been employed to explore the molecular mechanisms of synaptic tagging, demonstrating that group III mGluR inhibition can transform a transient potentiation into a stable, long-lasting one.

-

Neuroprotection Studies: By modulating glutamate release, group III mGluRs are implicated in excitotoxicity. This compound can be used to study the consequences of blocking this protective mechanism, particularly in models of ischemia or seizure.

Conclusion

This compound is a well-characterized and highly selective antagonist for group III metabotropic glutamate receptors. Its ability to potently block the canonical Gi/o-coupled pathway and modulate downstream signaling cascades like the ERK/MAPK pathway makes it an indispensable pharmacological tool. The detailed experimental protocols established for its characterization provide a solid foundation for its use in investigating the complex roles of group III mGluRs in synaptic function, plasticity, and neuropathology. For scientists and drug development professionals, this compound offers a precise means to explore a critical modulatory system in the brain, paving the way for new therapeutic strategies targeting glutamatergic signaling.

References

- 1. Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2 | eLife [elifesciences.org]

- 2. Group III mGluR regulation of synaptic transmission at the SC-CA1 synapse is developmentally regulated - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential Metabotropic Glutamate Receptor Expression and Modulation in Two Neocortical Inhibitory Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of UBP1112: A Selective Group III Metabotropic Glutamate Receptor Antagonist

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

UBP1112, chemically identified as α-Methyl-3-methyl-4-phosphonophenylglycine, has emerged as a valuable pharmacological tool for the study of group III metabotropic glutamate receptors (mGluRs). As a potent and selective antagonist, UBP1112 aids in elucidating the physiological and pathological roles of these receptors, which are implicated in a variety of neurological and psychiatric disorders. This document provides an in-depth overview of the discovery, synthesis, and biological characterization of UBP1112, including detailed experimental protocols and a summary of its receptor binding affinity.

Introduction

Metabotropic glutamate receptors are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission in the central nervous system. They are classified into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms. Group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8, are typically located presynaptically and their activation leads to the inhibition of neurotransmitter release.[1] This is primarily achieved through the inhibition of adenylyl cyclase via a Gi/o protein, leading to a decrease in cyclic AMP (cAMP) levels.[1] The development of selective antagonists for these receptors is crucial for understanding their function and for the potential development of novel therapeutics. UBP1112 has been identified as a selective antagonist for this receptor group.

Discovery and Characterization

UBP1112 was developed as part of a series of phenylglycine derivatives designed to act as antagonists for group III mGluRs. Its discovery was a significant step forward in creating tools to differentiate the functions of group III mGluRs from those of group I and II receptors.

Chemical Properties

| Property | Value |

| Chemical Name | α-Methyl-3-methyl-4-phosphonophenylglycine |

| Molecular Formula | C10H14NO5P |

| Molecular Weight | 259.2 g/mol |

| CAS Number | 339526-74-8 |

Receptor Binding Affinity

UBP1112 exhibits a high degree of selectivity for group III mGluRs over group I and group II receptors. The following table summarizes the binding affinity data for UBP1112 and related compounds.

| Compound | Apparent Kd (μM) for Group III mGluRs | Apparent Kd (μM) for Group II mGluRs | Selectivity (Group II / Group III) |

| UBP1112 | 5.1 ± 0.3 | > 480 | > 94-fold |

| UBP1110 | 7.4 ± 2.3 | > 480 | > 65-fold |

| UBP1111 | 5.4 ± 0.6 | > 480 | > 89-fold |

Data adapted from Miller et al., 2003. The apparent Kd values were determined by Schild analysis.

Chemical Synthesis of UBP1112

The synthesis of UBP1112 and other phenylglycine derivatives was described by Conway et al. in 2001. While the full, detailed protocol from the original publication is not reproduced here, the following represents a plausible synthetic route based on the chemical structure and common organic synthesis methodologies for similar compounds.

Representative Synthetic Workflow

Caption: A potential synthetic pathway for UBP1112.

Experimental Protocols

The following sections provide detailed, representative methodologies for key experiments used to characterize UBP1112. These protocols are based on established techniques in the field.

Radioligand Binding Assay (Representative Protocol)

This protocol describes a competitive binding assay to determine the affinity of UBP1112 for group III mGluRs.

Objective: To determine the inhibition constant (Ki) of UBP1112 for group III mGluRs using a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing a group III mGluR subtype (e.g., mGluR4)

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4

-

Assay buffer: 50 mM Tris-HCl, 2 mM MgCl2, pH 7.4

-

Radioligand: [3H]-L-AP4 (a group III mGluR agonist)

-

Non-specific binding control: 1 mM L-AP4

-

UBP1112 stock solution

-

96-well plates

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Harvest HEK293 cells expressing the receptor of interest.

-

Homogenize the cells in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add in triplicate:

-

Assay buffer

-

A fixed concentration of [3H]-L-AP4 (typically at its Kd value)

-

Increasing concentrations of UBP1112 (e.g., from 1 nM to 1 mM)

-

For non-specific binding, add 1 mM L-AP4 instead of UBP1112.

-

For total binding, add assay buffer instead of UBP1112 or L-AP4.

-

-

Add the membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the UBP1112 concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for the radioligand binding assay.

Electrophysiological Recording in Neonatal Rat Spinal Cord (Representative Protocol)

This protocol describes the use of UBP1112 to antagonize the effects of a group III mGluR agonist on synaptic transmission in the neonatal rat spinal cord.

Objective: To assess the antagonist activity of UBP1112 at native group III mGluRs.

Materials:

-

Neonatal Wistar rats (P0-P5)

-

Dissection solution (low Ca2+, high Mg2+ artificial cerebrospinal fluid - aCSF)

-

Recording aCSF (composition in mM: 127 NaCl, 1.9 KCl, 1.2 KH2PO4, 2.4 CaCl2, 1.3 MgCl2, 26 NaHCO3, 10 D-glucose, bubbled with 95% O2 / 5% CO2)

-

Group III mGluR agonist (e.g., L-AP4)

-

UBP1112

-

Dissection microscope

-

Vibrating microtome

-

Recording chamber

-

Glass microelectrodes

-

Amplifier and data acquisition system

Procedure:

-

Spinal Cord Preparation:

-

Anesthetize a neonatal rat by hypothermia.

-

Decapitate the animal and dissect the spinal cord in ice-cold dissection solution.

-

Embed the spinal cord in an agar block and cut transverse slices (400-500 µm thick) using a vibrating microtome.

-

Transfer the slices to a holding chamber with recording aCSF and allow them to recover for at least 1 hour at room temperature.

-

-

Electrophysiological Recording:

-

Place a slice in the recording chamber and perfuse with recording aCSF.

-

Place a stimulating electrode on a dorsal root and a recording electrode on the corresponding ventral root.

-

Evoke a monosynaptic reflex by stimulating the dorsal root and record the resulting potential from the ventral root.

-

-

Drug Application:

-

Establish a stable baseline recording of the evoked potential.

-

Apply the group III mGluR agonist L-AP4 to the bath, which should depress the evoked potential.

-

Once the effect of L-AP4 has stabilized, co-apply UBP1112 with L-AP4. An increase in the evoked potential towards the baseline level indicates antagonist activity.

-

Perform a washout with recording aCSF to allow the potential to return to the baseline.

-

To perform a Schild analysis, repeat the experiment with multiple concentrations of L-AP4 in the presence of a fixed concentration of UBP1112.

-

-

Data Analysis:

-

Measure the amplitude of the evoked ventral root potential.

-

Calculate the percentage of depression caused by L-AP4 and the percentage of reversal by UBP1112.

-

For Schild analysis, plot the log(agonist concentration ratio - 1) against the log(antagonist concentration) to determine the pA2 value, which is a measure of antagonist potency.

-

Caption: Workflow for electrophysiological recording.

Mechanism of Action: Signaling Pathway

UBP1112 acts as a competitive antagonist at the glutamate binding site of group III mGluRs. By blocking the binding of endogenous glutamate or exogenous agonists, UBP1112 prevents the activation of the associated Gi/o protein. This, in turn, prevents the inhibition of adenylyl cyclase, leading to normal levels of cAMP production and downstream signaling.

Caption: UBP1112 mechanism of action at group III mGluRs.

Conclusion

UBP1112 is a potent and selective antagonist of group III metabotropic glutamate receptors, making it an indispensable tool for neuroscience research. Its well-characterized pharmacology allows for the precise investigation of the roles of group III mGluRs in synaptic transmission, plasticity, and various neurological disorders. The experimental protocols detailed in this guide provide a framework for the further characterization of UBP1112 and the discovery of novel compounds targeting this important receptor family.

References

Pharmacological Profile of UBP1112: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

UBP1112, with the chemical name (RS)-α-Methyl-3-methyl-4-phosphonophenylglycine, is a potent and selective antagonist of group III metabotropic glutamate receptors (mGluRs).[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of UBP1112, including its binding profile, functional effects, and the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Core Pharmacological Profile

UBP1112 is distinguished by its selective antagonism of group III mGluRs, which include the subtypes mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Binding Affinity and Selectivity

UBP1112 exhibits a significant preference for group III mGluRs over other mGluR groups and ionotropic glutamate receptors. The available quantitative data on its binding affinity and selectivity are summarized in the table below.

| Receptor Group/Subtype | Parameter | Value | Reference |

| Group III mGluRs | Apparent Kd | 5.1 µM | [2] |

| Group II mGluRs | Apparent Kd | 488 µM | [2] |

| Group I mGluRs | IC50 | > 1 mM | |

| NMDA Receptors | IC50 | > 1 mM | |

| AMPA Receptors | IC50 | > 1 mM | |

| Kainate Receptors | IC50 | > 1 mM |

Note: Specific binding affinities for individual group III mGluR subtypes (mGluR4, mGluR6, mGluR7, mGluR8) for UBP1112 are not extensively documented in publicly available literature.

Functional Activity

The antagonistic properties of UBP1112 have been demonstrated in functional assays. In electrophysiological studies of the neonatal rat spinal cord, UBP1112 was shown to antagonize the depression of the fast component of the dorsal root-evoked ventral root potential induced by the group III mGluR agonist (S)-AP4. A Schild analysis of this antagonism yielded a pA2 value of 5.3, further confirming its antagonist activity.

| Assay | Parameter | Value | Reference |

| Antagonism of (S)-AP4 induced depression of dorsal root-evoked ventral root potential | Apparent KD | 5.1 ± 0.3 µM | |

| Schild analysis of (S)-AP4 antagonism | pA2 | 5.3 |

Furthermore, research in rat hippocampal slices has shown that by blocking group III mGluRs, UBP1112 facilitates the induction of N-methyl-D-aspartate receptor (NMDAR)- and protein synthesis-dependent long-term potentiation (LTP). This suggests that UBP1112 can modulate synaptic plasticity by inhibiting the typically presynaptic inhibitory effects of group III mGluRs.

Signaling Pathways and Mechanism of Action

Group III mGluRs are coupled to Gi/o proteins. Upon activation by glutamate, these receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels and reduced protein kinase A (PKA) activity. As an antagonist, UBP1112 blocks the binding of glutamate to group III mGluRs, thereby preventing this signaling cascade and disinhibiting the neuron.

Caption: UBP1112 blocks glutamate binding to presynaptic group III mGluRs, preventing the inhibition of adenylyl cyclase.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the pharmacological profile of a compound like UBP1112.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of UBP1112 for mGluRs.

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat brain cortex) or cells expressing the target mGluR in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand for group III mGluRs (e.g., [3H]-L-AP4), and varying concentrations of UBP1112.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled competing ligand.

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of UBP1112 by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the UBP1112 concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for determining the binding affinity of UBP1112 using a radioligand binding assay.

Electrophysiological Recording in Spinal Cord Slices

This protocol is used to assess the functional antagonism of UBP1112 on native group III mGluRs.

-

Slice Preparation:

-

Isolate the spinal cord from a neonatal rat in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Embed the spinal cord in agar and cut transverse slices (e.g., 500 µm) using a vibratome.

-

Transfer the slices to a holding chamber with oxygenated aCSF to recover.

-

-

Recording:

-

Place a slice in a recording chamber continuously perfused with oxygenated aCSF.

-

Place a stimulating electrode on a dorsal root and a recording suction electrode on the corresponding ventral root.

-

Evoke a ventral root potential by stimulating the dorsal root.

-

-

Drug Application:

-

Establish a stable baseline recording of the evoked potential.

-

Apply the group III mGluR agonist (S)-AP4 to the bath to induce a depression of the fast component of the ventral root potential.

-

After observing a stable depression, co-apply varying concentrations of UBP1112 with (S)-AP4.

-

-

Data Analysis:

-

Measure the amplitude of the fast component of the ventral root potential before and after drug application.

-

Calculate the degree of antagonism by UBP1112 at each concentration.

-

Construct a concentration-response curve for UBP1112 and determine its apparent KD.

-

For a Schild analysis, generate concentration-response curves for (S)-AP4 in the absence and presence of different fixed concentrations of UBP1112 to determine the pA2 value.

-

cAMP Accumulation Assay

This assay directly measures the functional consequence of group III mGluR antagonism on the downstream signaling pathway.

-

Cell Culture:

-

Culture cells stably expressing a group III mGluR subtype (e.g., HEK293 cells) in appropriate media.

-

-

Assay Protocol:

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Treat the cells with varying concentrations of UBP1112.

-

Stimulate the cells with a group III mGluR agonist (e.g., L-AP4) in the presence of forskolin (an adenylyl cyclase activator). Forskolin is used to elevate basal cAMP levels, making the inhibitory effect of the agonist more readily measurable.

-

A control group should be treated with the agonist and forskolin without UBP1112.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA or HTRF-based assay).

-

-

Data Analysis:

-

Normalize the cAMP levels to the control group.

-

Plot the cAMP levels as a function of UBP1112 concentration to determine the IC50 for the reversal of agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

-

Conclusion

UBP1112 is a valuable pharmacological tool for studying the physiological and pathological roles of group III mGluRs. Its high selectivity for this receptor group makes it a precise probe for dissecting the contributions of these receptors in various neuronal circuits and disease models. Further research is warranted to fully elucidate its affinity for individual group III mGluR subtypes and to explore its therapeutic potential in disorders where glutamatergic signaling is dysregulated.

References

UBP 1112: A Technical Guide to its Selectivity for Metabotropic Glutamate Receptor Subtypes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of UBP 1112 for metabotropic glutamate receptor (mGluR) subtypes. The information is compiled from publicly available pharmacological data.

Introduction to this compound

This compound is a phenylglycine derivative that has been characterized as a selective antagonist for group III metabotropic glutamate receptors.[1] Its chemical formula is C10H14NO5P, and it has a molecular weight of 259.20 g/mol . Understanding the selectivity of this compound is crucial for its application as a pharmacological tool in neuroscience research and for its potential as a lead compound in drug discovery programs targeting neurological and psychiatric disorders.

Quantitative Selectivity Profile

The selectivity of this compound has been primarily characterized by its binding affinity (Kd) for different mGluR groups. The available data indicates a significant preference for group III mGluRs over group II mGluRs, with no significant activity at group I mGluRs or ionotropic glutamate (iGlu) receptors.[1]

Table 1: Binding Affinity of this compound for mGluR Groups

| Receptor Group | Dissociation Constant (Kd) | Fold Selectivity (vs. Group II) |

| Group III mGluRs | 5.1 µM[1] | 96-fold |

| Group II mGluRs | 488 µM | - |

| Group I mGluRs | > 1 mM (IC50) | Not Applicable |

Functional Activity

This compound acts as an antagonist at group III mGluRs. In functional assays, it has been shown to antagonize the effects of the group III mGluR agonist (S)-AP4.

Table 2: Functional Antagonist Activity of this compound

| Assay | Parameter | Value |

| (S)-AP4 induced depression of dorsal root-evoked ventral root potential | Apparent KD | 5.1 µM |

| (S)-AP4 induced depression of synaptic transmission | pA2 | 5.3 |

This compound, at a concentration of 1 mM, shows minimal to no activity on responses induced by agonists for group I mGluRs ((S)-3,5-DHPG), NMDA, AMPA, or kainate receptors.

Experimental Protocols

While the specific, detailed protocols from the original characterization studies are not fully available, the following represents a likely methodology based on standard pharmacological assays of the time.

Radioligand Binding Assay (for Kd determination)

This protocol describes a competitive binding assay to determine the affinity of a test compound (this compound) for a specific receptor group.

Electrophysiological Recording in Neonatal Rat Spinal Cord (for functional antagonism)

This protocol outlines the steps for assessing the functional antagonism of this compound on agonist-induced depression of synaptic transmission in the neonatal rat spinal cord. This method was likely used to determine the functional activity of this compound.

Signaling Pathway

Group III mGluRs are G-protein coupled receptors that are negatively coupled to adenylyl cyclase through the Gi/o protein. Activation of these receptors leads to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks the binding of agonists like glutamate or (S)-AP4, thereby preventing the inhibition of adenylyl cyclase and the subsequent decrease in cAMP.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of group III metabotropic glutamate receptors. Its selectivity for group III over other mGluR groups makes it a useful antagonist for in vitro and in vivo studies. However, the lack of publicly available data on its affinity for individual group III subtypes highlights an area for future research to further refine our understanding of its pharmacological profile. Researchers using this compound should be mindful that its reported selectivity is at the group level.

References

In Vitro Characterization of UBP1112: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

UBP1112 is a potent and selective antagonist of group III metabotropic glutamate receptors (mGluRs). This technical guide provides a comprehensive overview of the in vitro characterization of UBP1112, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action and experimental workflows through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.

Data Presentation

The in vitro activity of UBP1112 has been quantified through various assays, demonstrating its high affinity and selectivity for group III mGluRs. The following tables summarize the key binding and functional data.

Table 1: Binding Affinity of UBP1112

| Receptor Group | Apparent Dissociation Constant (Kd) |

| Group III mGluR | 5.1 µM[1] |

| Group II mGluR | 488 µM[1] |

Table 2: Functional Antagonist Activity of UBP1112

| Parameter | Value | Assay |

| Apparent KD | 5.1 ± 0.3 µM | Antagonism of (S)-AP4 induced depression of the dorsal root-evoked ventral root potential[1] |

| pA2 | 5.3 | Schild analysis of the antagonism of (S)-AP4 induced depression of synaptic transmission[1] |

Table 3: Selectivity Profile of UBP1112

| Receptor | Activity | Concentration Tested |

| Group I mGluR ((S)-3,5-DHPG-induced responses) | Little to no activity | 1 mM[1] |

| NMDA Receptors | Little to no activity | 1 mM |

| AMPA Receptors | Little to no activity | 1 mM |

| Kainate Receptors | Little to no activity | 1 mM |

Experimental Protocols

The primary in vitro characterization of UBP1112 was conducted using electrophysiological techniques on neonatal rat spinal cord preparations. The following protocol is based on the methodology described by Miller et al. (2003).

Electrophysiological Recording from Neonatal Rat Spinal Cord

1. Tissue Preparation:

-

Spinal cords are isolated from neonatal Wistar rats (1-5 days old).

-

The isolated spinal cord is placed in a bath and continuously superfused with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 and 5% CO2.

2. Recording Setup:

-

Extracellular recordings are made from a ventral root using a suction electrode.

-

The dorsal root is stimulated to evoke a ventral root potential.

3. Drug Application:

-

The group III mGluR agonist, (S)-2-amino-4-phosphonobutanoic acid ((S)-AP4), is applied to depress the fast component of the dorsal root-evoked ventral root potential.

-

UBP1112 is then co-applied with (S)-AP4 to determine its antagonist activity.

4. Data Analysis:

-

The antagonism of the (S)-AP4-induced depression of the synaptic transmission by UBP1112 is measured.

-

An apparent KD value is calculated from the concentration-response curves.

-

A Schild analysis is performed to determine the pA2 value, providing a measure of the antagonist's affinity.

Mandatory Visualizations

Signaling Pathway

Group III mGluRs are known to be negatively coupled to adenylyl cyclase through a Gi/o protein. As an antagonist, UBP1112 blocks the binding of agonists like glutamate, thereby preventing the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.

References

In-Depth Technical Guide to UBP 1112 (CAS: 339526-74-8): A Selective Group III Metabotropic Glutamate Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

UBP 1112, with the CAS number 339526-74-8, is a potent and selective antagonist of group III metabotropic glutamate receptors (mGluRs). Its chemical name is α-Methyl-3-methyl-4-phosphonophenylglycine. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and key experimental data. Detailed protocols for its use in research settings and a summary of its pharmacological data are presented to facilitate its application in neuroscience and drug development.

Chemical and Physical Properties

This compound is a phenylglycine derivative with a phosphono group, which is crucial for its activity at group III mGluRs.

| Property | Value |

| CAS Number | 339526-74-8 |

| Molecular Formula | C₁₀H₁₄NO₅P |

| Molecular Weight | 259.18 g/mol |

| Alternate Name | α-Methyl-3-methyl-4-phosphonophenylglycine |

| Solubility | Soluble in aqueous solutions |

Mechanism of Action

This compound functions as a competitive antagonist at group III metabotropic glutamate receptors. These receptors, which include mGluR4, mGluR6, mGluR7, and mGluR8, are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase. By binding to the orthosteric site on these receptors, this compound prevents the endogenous ligand, glutamate, from activating the receptor and initiating downstream signaling cascades. This inhibition of group III mGluRs can modulate synaptic transmission and plasticity.

Figure 1. Signaling pathway of Group III mGluRs and inhibition by this compound.

Pharmacological Data

This compound exhibits high selectivity for group III mGluRs over other mGluR groups and ionotropic glutamate receptors.

| Parameter | Receptor/Group | Value |

| Kd | Group III mGluRs | 5.1 µM |

| Kd | Group II mGluRs | 488 µM |

| Selectivity | Group III vs. Group II | 96-fold |

| IC50 | Group I mGluRs | > 1 mM |

| IC50 | NMDA Receptors | > 1 mM |

| IC50 | AMPA Receptors | > 1 mM |

| IC50 | Kainate Receptors | > 1 mM |

Experimental Protocols

Radioligand Binding Assay for Group III mGluRs

This protocol is a general framework for determining the binding affinity of this compound to group III mGluRs expressed in a heterologous system.

Materials:

-

Membrane preparations from cells expressing the target group III mGluR subtype.

-

Radiolabeled ligand (e.g., [³H]-L-AP4).

-

This compound stock solution.

-

Assay Buffer: 50 mM Tris-HCl, 2 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates (e.g., GF/B).

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or a high concentration of a non-radiolabeled ligand (for non-specific binding) or this compound dilution.

-

50 µL of the radiolabeled ligand at a concentration near its Kd.

-

100 µL of the membrane preparation.

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters and add scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data. The Ki can then be calculated using the Cheng-Prusoff equation.

Figure 2. Workflow for a radioligand binding assay.

Whole-Cell Patch-Clamp Recording in Hippocampal Slices

This protocol describes the use of this compound to study its effects on synaptic transmission and plasticity, such as long-term potentiation (LTP), in hippocampal brain slices.

Materials:

-

Rodent (e.g., rat or mouse).

-

Vibratome for slicing brain tissue.

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgSO₄, saturated with 95% O₂/5% CO₂.

-

Internal solution for patch pipette containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine, pH adjusted to 7.3 with KOH.

-

This compound stock solution.

-

Patch-clamp amplifier and data acquisition system.

Procedure:

-

Prepare acute hippocampal slices (300-400 µm thick) from the rodent brain using a vibratome in ice-cold aCSF.

-

Allow slices to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour.

-

Transfer a slice to the recording chamber on the microscope stage and perfuse with oxygenated aCSF at a constant rate.

-

Establish a whole-cell patch-clamp recording from a CA1 pyramidal neuron.

-

Record baseline synaptic responses by stimulating Schaffer collateral afferents.

-

To study the effect of this compound on synaptic transmission, bath-apply this compound (e.g., 10-100 µM) and record synaptic responses.

-

To investigate the role of group III mGluRs in LTP, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second) in the presence and absence of this compound.

-

Record synaptic responses for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.

-

Analyze the data to determine the effect of this compound on baseline synaptic transmission and LTP induction/expression.

Figure 3. Experimental workflow for electrophysiological recordings.

Applications in Research

This compound is a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of group III mGluRs in the central nervous system. Its selectivity allows for the specific investigation of these receptors in processes such as:

-

Synaptic Plasticity: Studying the involvement of group III mGluRs in long-term potentiation (LTP) and long-term depression (LTD).

-

Neurotransmission: Investigating the modulation of glutamate and GABA release by presynaptic group III mGluRs.

-

Neurological and Psychiatric Disorders: Exploring the therapeutic potential of targeting group III mGluRs in conditions like epilepsy, anxiety, and schizophrenia.

Conclusion

This compound is a selective and potent antagonist of group III mGluRs, making it an indispensable tool for neuroscience research. The data and protocols presented in this guide are intended to support researchers in designing and executing experiments to further understand the complex roles of these receptors in brain function and disease.

An In-depth Technical Guide to α-Methyl-4-phosphonophenylglycine (MPPG)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (RS)-α-Methyl-4-phosphonophenylglycine (MPPG), a significant antagonist of metabotropic glutamate receptors (mGluRs). This document consolidates critical data on its structure, synthesis, mechanism of action, and the experimental protocols used for its characterization.

Core Concepts: Structure and Properties

(RS)-α-Methyl-4-phosphonophenylglycine (MPPG) is a synthetic phenylglycine derivative that has been instrumental in the study of metabotropic glutamate receptors. Its chemical structure features a phosphonic acid group on the phenyl ring and a methyl group at the alpha position of the glycine moiety.

Chemical Properties:

| Property | Value |

| Molecular Formula | C₉H₁₂NO₅P |

| Molecular Weight | 245.17 g/mol |

| CAS Number | 169209-65-8 |

Mechanism of Action: Antagonism of Metabotropic Glutamate Receptors

MPPG functions as a competitive antagonist at metabotropic glutamate receptors, with a notable selectivity for Group II and Group III subtypes. These receptors are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission.

Group II (mGluR2, mGluR3) and Group III (mGluR4, mGluR6, mGluR7, mGluR8) mGluRs are typically located presynaptically and are coupled to Gᵢ/Gₒ proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. By blocking the binding of the endogenous agonist glutamate, MPPG prevents this signaling cascade, thereby disinhibiting neurotransmitter release.

Signaling Pathway of Group II & III mGluRs

The following diagram illustrates the canonical signaling pathway for Group II and III mGluRs and the point of intervention for MPPG.

Caption: Signaling pathway of Group II/III mGluRs and antagonism by MPPG.

Quantitative Pharmacological Data

The potency and selectivity of MPPG and its close analog, (RS)-α-Cyclopropyl-4-phosphonophenylglycine (CPPG), have been determined through various in vitro assays. The following tables summarize the available quantitative data.

Table 1: Antagonist Potency of MPPG and CPPG at mGluRs

| Compound | Receptor Target | Assay Type | Preparation | Agonist | Potency (IC₅₀/Kᵢ/Kₑ) | Reference |

| MPPG | Group II mGluRs | cAMP Accumulation | Adult Rat Cortical Slices | L-CCG-I | IC₅₀: 69.5 ± 0.5 nM | [1] |

| MPPG | Group III mGluRs | cAMP Accumulation | Adult Rat Cortical Slices | L-AP4 | IC₅₀: 156 ± 29 nM | [1] |

| CPPG | Group II mGluRs | cAMP Accumulation | Adult Rat Cortical Slices | L-CCG-I | IC₅₀: 46.2 ± 18.2 nM | [2] |

| CPPG | Group III mGluRs | cAMP Accumulation | Adult Rat Cortical Slices | L-AP4 | IC₅₀: 2.2 ± 0.6 nM | [2] |

| CPPG | Group I mGluRs | Phosphoinositide Hydrolysis | Neonatal Rat Cortical Slices | (1S,3R)-ACPD | Kₑ: 0.65 ± 0.07 µM | [2] |

L-CCG-I: (2S,1'S,2'S)-2-(Carboxycyclopropyl)glycine L-AP4: L-2-Amino-4-phosphonobutyric acid (1S,3R)-ACPD: (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the key experimental protocols used to characterize MPPG's activity.

Synthesis of (RS)-α-Methyl-4-phosphonophenylglycine (MPPG)

Caption: A plausible synthetic workflow for (RS)-α-Methyl-4-phosphonophenylglycine.

Cyclic AMP (cAMP) Accumulation Assay

This assay is used to determine the functional antagonism of Group II and III mGluRs.

Objective: To measure the ability of MPPG to reverse the inhibition of forskolin-stimulated cAMP accumulation by a specific mGluR agonist.

Methodology:

-

Tissue Preparation: Slices of adult rat cerebral cortex (or other relevant brain regions) are prepared and pre-incubated in oxygenated Krebs-Henseleit buffer.

-

Incubation: Slices are incubated with the test compound (MPPG) at various concentrations for a defined period (e.g., 15-30 minutes).

-

Stimulation: Forskolin (an adenylyl cyclase activator) and a specific mGluR agonist (e.g., L-AP4 for Group III, L-CCG-I for Group II) are added to the incubation medium.

-

Termination: The reaction is terminated by the addition of a reagent such as ice-cold trichloroacetic acid or by heating.

-

Quantification: The intracellular cAMP levels are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit or by radioimmunoassay (RIA).

-

Data Analysis: The IC₅₀ value for MPPG is determined by plotting the percentage of inhibition of the agonist response against the concentration of MPPG.

Phosphoinositide (PI) Hydrolysis Assay

This assay is employed to assess the activity of compounds at Group I mGluRs.

Objective: To determine if MPPG antagonizes the agonist-stimulated hydrolysis of phosphoinositides.

Methodology:

-

Radiolabeling: Brain slices or cultured cells are incubated with myo-[³H]inositol to radiolabel the membrane phosphoinositides.

-

Pre-incubation: The tissue is pre-incubated with LiCl, which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Incubation: The test compound (MPPG) is added at various concentrations.

-

Stimulation: A Group I mGluR agonist (e.g., (1S,3R)-ACPD) is added to stimulate PI hydrolysis.

-

Extraction: The reaction is stopped, and the accumulated [³H]inositol phosphates are extracted.

-

Quantification: The amount of [³H]inositol phosphates is quantified by ion-exchange chromatography followed by liquid scintillation counting.

-

Data Analysis: The antagonist activity (Kₑ value) is calculated from the shift in the agonist dose-response curve in the presence of MPPG.

Experimental Workflow for Antagonist Characterization

The discovery and characterization of a novel mGluR antagonist like MPPG typically follows a structured workflow.

Caption: A typical workflow for the characterization of a novel mGluR antagonist.

Conclusion

(RS)-α-Methyl-4-phosphonophenylglycine (MPPG) and its analogs have been invaluable pharmacological tools for elucidating the physiological and pathophysiological roles of Group II and Group III metabotropic glutamate receptors. This guide has provided a detailed overview of its chemical properties, mechanism of action, and the experimental methodologies used to characterize its antagonist activity. The provided data and protocols serve as a valuable resource for researchers in the fields of neuroscience and drug development. Further research into more subtype-selective antagonists based on the phenylglycine scaffold continues to be an active area of investigation.

References

UBP 1112: A Technical Guide to Solubility, Stability, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility, stability, and core signaling pathways associated with UBP 1112, a selective antagonist of group III metabotropic glutamate receptors (mGluRs). The information herein is intended to support the effective use of this compound in preclinical research and drug development.

Core Properties of this compound

This compound is a potent and selective antagonist for group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are primarily located presynaptically and play a crucial role in modulating neurotransmitter release.

| Property | Data | Reference |

| Target | Group III Metabotropic Glutamate Receptors (mGluRs) | [1] |

| Reported KD | 5.1 μM | [2] |

| Selectivity | Over 96-fold affinity for group III over group II mGluRs | [2] |

Solubility Profile

Experimental Solubility:

| Solvent/System | Application | Concentration | Reference |

| Artificial Cerebrospinal Fluid (aCSF) | Bath application in hippocampal slice electrophysiology | Not specified, but applied to achieve desired pharmacological effect | [1][3] |

Preparation Protocol for In Vitro Electrophysiology:

Based on its use in published studies, this compound can be directly dissolved in artificial cerebrospinal fluid (aCSF) for bath application in brain slice preparations.

-

Protocol:

-

Prepare the desired volume of aCSF according to standard laboratory procedures.

-

Directly weigh and dissolve the required amount of this compound into the aCSF to achieve the final desired concentration.

-

Ensure complete dissolution, using gentle agitation or vortexing if necessary.

-

The solution is then perfused over the tissue preparation.

-

Stability and Storage

Detailed stability studies for this compound are not extensively published. For optimal performance and reproducibility, the following storage and handling guidelines are recommended based on standard practices for similar research compounds.

| Condition | Recommendation |

| Solid Form | Store at -20°C for long-term storage. |

| In Solution (aCSF) | Prepare fresh solutions for each experiment to minimize degradation. Avoid repeated freeze-thaw cycles. |

Signaling Pathway of this compound Action

This compound, as a group III mGluR antagonist, modulates downstream signaling cascades by inhibiting the activity of these G-protein coupled receptors. The primary signaling pathway affected is the adenylyl cyclase/cAMP cascade.

Workflow for Investigating this compound's Effect on Synaptic Plasticity:

Caption: Experimental workflow for studying the effect of this compound on synaptic plasticity.

Mechanism of Action:

Inhibition of group III mGluRs by this compound has been shown to permit the induction of long-term potentiation (LTP) in hippocampal synapses that are otherwise resistant. This is associated with the modulation of the ERK/MAPK signaling pathway.

Caption: Signaling pathway modulated by this compound.

Experimental Protocols

The following provides a generalized protocol for the use of this compound in electrophysiological recordings of hippocampal slices, based on methodologies reported in the literature.

Objective: To assess the effect of this compound on synaptic transmission and plasticity.

Materials:

-

This compound

-

Artificial cerebrospinal fluid (aCSF), composition may vary but a standard recipe is (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 dextrose, bubbled with 95% O2/5% CO2.

-

Hippocampal slices from the animal model of choice.

-

Electrophysiology recording setup (including perfusion system, stimulating and recording electrodes, amplifier, and data acquisition system).

Procedure:

-

Slice Preparation: Prepare hippocampal slices (typically 300-400 µm thick) using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour.

-

Baseline Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate (e.g., 2-3 mL/min) and temperature (e.g., 30-32°C). Obtain stable baseline recordings of synaptic responses (e.g., field excitatory postsynaptic potentials, fEPSPs) for at least 20-30 minutes.

-

This compound Application: Prepare a stock solution of this compound in aCSF. For bath application, switch the perfusion to aCSF containing the desired final concentration of this compound.

-

Plasticity Induction: After a period of drug application (e.g., 20 minutes), deliver a high-frequency stimulation (HFS) protocol to induce long-term potentiation (LTP).

-

Post-HFS Recording: Continue to record synaptic responses for at least 60 minutes post-HFS to assess the induction and maintenance of LTP in the presence of this compound.

-

Data Analysis: Analyze the recorded synaptic responses to quantify the degree of potentiation. For further molecular analysis, tissue from the recorded slices can be collected for techniques such as Western blotting to measure levels of phosphorylated ERK and STEP.

This guide consolidates the available technical information on this compound to facilitate its application in research. As with any experimental compound, it is recommended to perform small-scale pilot studies to determine the optimal conditions for your specific assay.

References

- 1. Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2 | eLife [elifesciences.org]

- 2. Phenylglycine derivatives as antagonists of group III metabotropic glutamate receptors expressed on neonatal rat primary afferent terminals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Group III metabotropic glutamate receptors gate long-term potentiation and synaptic tagging/capture in rat hippocampal area CA2 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for UBP 1112 in Brain Slice Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing UBP 1112, a selective antagonist of group III metabotropic glutamate receptors (mGluRs), in brain slice electrophysiology experiments. The following protocols and data are designed to facilitate the investigation of the role of group III mGluRs in synaptic transmission and plasticity.

Introduction

This compound is a potent and selective antagonist for group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are predominantly located presynaptically and act as autoreceptors to inhibit neurotransmitter release. By blocking these receptors, this compound can be used to investigate the physiological and pathological roles of group III mGluRs in various neuronal circuits. In brain slice electrophysiology, this compound is a valuable tool for dissecting the contribution of these receptors to synaptic function.

Quantitative Data Summary

The following table summarizes the key pharmacological and experimental parameters for this compound based on available literature.

| Parameter | Value | Source |

| Receptor Target | Group III metabotropic glutamate receptors (mGluRs) | [1] |

| Selectivity | Apparent Kd of 5.1 μM for group III mGluRs; 96-fold higher affinity for group III over group II mGluRs (Kd = 488 μM); No significant activity at group I mGluRs or ionotropic glutamate receptors (NMDA, AMPA, kainate) at concentrations up to 1 mM. | [1] |

| Working Concentration | 15 µM | [2] |

| Solvent for Stock | Dimethyl sulfoxide (DMSO) or 1 eq. NaOH | |

| Effect on Synaptic Transmission | Application of this compound can lead to a statistically significant potentiation of excitatory postsynaptic currents (EPSCs). In hippocampal CA2 synapses, it facilitates the induction of long-term potentiation (LTP). |

Signaling Pathway

Group III mGluRs are G-protein coupled receptors that, upon activation by glutamate, inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the modulation of ion channels and components of the neurotransmitter release machinery, causing a reduction in neurotransmitter release from the presynaptic terminal. This compound blocks the initial binding of glutamate to the group III mGluR, thereby preventing this inhibitory signaling cascade.

References

Application Notes and Protocols for In Vivo Microdialysis of UBP 1112

For Researchers, Scientists, and Drug Development Professionals

Introduction

UBP 1112 is a potent and selective antagonist of group III metabotropic glutamate receptors (mGluRs). These receptors, which include mGluR4, mGluR6, mGluR7, and mGluR8, are primarily located on presynaptic terminals and function as autoreceptors to inhibit the release of glutamate.[1] By antagonizing these receptors, this compound is expected to increase the synaptic concentration of glutamate. In vivo microdialysis is a powerful technique to measure the extracellular levels of neurotransmitters in specific brain regions of awake, freely moving animals. This document provides a detailed protocol for the application of this compound via reverse dialysis in an in vivo microdialysis experiment to study its effects on extracellular glutamate levels.

Principle of the Method

In vivo microdialysis allows for the continuous sampling of the extracellular fluid of a specific brain region. A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into the target brain area.[2][3] An artificial cerebrospinal fluid (aCSF) is then perfused through the probe at a constant, slow flow rate. Small molecules in the extracellular fluid, such as glutamate, diffuse across the semi-permeable membrane into the aCSF down their concentration gradient. The collected fluid, known as the dialysate, can then be analyzed to determine the concentration of the analyte of interest.

Reverse dialysis is a modification of this technique where a drug, in this case this compound, is included in the aCSF being perfused into the probe.[2] The drug then diffuses out of the probe into the surrounding brain tissue, allowing for the localized administration of the compound while simultaneously collecting samples to measure its effect on neurotransmitter levels.

Materials and Reagents

| Material/Reagent | Specifications |

| This compound | Purity ≥99% |

| Artificial Cerebrospinal Fluid (aCSF) | See composition table below |

| Microdialysis Probes | Appropriate for the target brain region and animal model (e.g., 2-4 mm membrane length) |

| Syringe Pump | Capable of low, pulseless flow rates (e.g., 0.5-2.0 µL/min) |

| Fraction Collector | Refrigerated, for automated sample collection |

| Analytical System | High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry detection for glutamate analysis |

| Stereotaxic Apparatus | For accurate surgical implantation of the guide cannula |

| Animal Model | e.g., Adult male Sprague-Dawley rats (250-300g) |

| Anesthetics | e.g., Isoflurane |

| Guide Cannula and Dummy Cannula | Sized to fit the microdialysis probe |

Artificial Cerebrospinal Fluid (aCSF) Composition

The composition of the aCSF should closely mimic the ionic composition of the brain's extracellular fluid to minimize disruption of the local environment.[4]

| Component | Concentration (mM) |

| NaCl | 147 |

| KCl | 2.7 |

| CaCl₂ | 1.2 |

| MgCl₂ | 1.0 |

| NaH₂PO₄ | 0.45 |

| Na₂HPO₄ | 1.55 |

| D-Glucose | 2.5 |

Note: The aCSF should be prepared fresh, pH adjusted to 7.4, and filtered before use.

Experimental Protocols

Surgical Implantation of the Guide Cannula

-

Anesthetize the animal using isoflurane or another suitable anesthetic.

-

Secure the animal in a stereotaxic apparatus.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a small hole in the skull over the target brain region (e.g., hippocampus, prefrontal cortex, or striatum).

-

Slowly lower the guide cannula to the desired coordinates.

-

Secure the guide cannula to the skull using dental cement and surgical screws.

-

Insert a dummy cannula into the guide cannula to keep it patent.

-

Allow the animal to recover for at least 5-7 days before the microdialysis experiment.

In Vivo Microdialysis Procedure

-

On the day of the experiment, gently restrain the animal and remove the dummy cannula.

-

Slowly insert the microdialysis probe into the guide cannula.

-

Connect the probe inlet to a syringe pump and the outlet to a fraction collector.

-

Begin perfusing the probe with aCSF at a flow rate of 1.0 µL/min.

-

Allow for a stabilization period of at least 1-2 hours to establish a baseline.

-

Collect baseline dialysate samples every 20 minutes. A typical sample volume would be 20 µL.

-

After collecting at least three stable baseline samples, switch the perfusion medium to aCSF containing this compound. A starting concentration of 100 µM in the perfusate is suggested based on concentrations of similar compounds used in in vitro studies. The optimal concentration should be determined empirically.

-

Continue collecting dialysate samples every 20 minutes for the duration of the drug administration.

-

Following the drug administration period, a washout period with aCSF can be included.

-

At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the placement of the microdialysis probe.

-

Analyze the collected dialysate samples for glutamate concentration using HPLC.

Data Presentation

The primary outcome of this experiment is the change in extracellular glutamate concentration in response to the local administration of this compound. The data should be expressed as a percentage change from the baseline period.

| Treatment | Time (min) | Glutamate Concentration (% of Baseline) |

| Baseline 1 | -40 to -20 | 100 ± SEM |

| Baseline 2 | -20 to 0 | 100 ± SEM |

| This compound (100 µM) | 0 to 20 | Expected to be >100 |

| This compound (100 µM) | 20 to 40 | Expected to be >100 |

| This compound (100 µM) | 40 to 60 | Expected to be >100 |

| Washout | 60 to 80 | Expected to return towards baseline |

Note: The values in the table are hypothetical and represent the expected outcome. Actual results will need to be determined experimentally. SEM refers to the Standard Error of the Mean.

Signaling Pathway and Experimental Workflow

Group III mGluR Signaling Pathway

Group III mGluRs are G-protein coupled receptors that are negatively coupled to adenylyl cyclase through the Gαi/o subunit. Activation of these receptors by glutamate leads to a decrease in intracellular cyclic AMP (cAMP) levels and a subsequent reduction in Protein Kinase A (PKA) activity. This cascade ultimately results in the inhibition of voltage-gated calcium channels, which is a key step in reducing neurotransmitter release. This compound, as an antagonist, blocks this pathway, leading to a disinhibition of glutamate release.

Caption: Signaling pathway of group III mGluRs and the antagonistic action of this compound.

In Vivo Microdialysis Experimental Workflow

The following diagram illustrates the key steps involved in the in vivo microdialysis experiment using this compound.

Caption: Step-by-step workflow for the in vivo microdialysis experiment.

Logical Relationship: this compound Action and Expected Outcome

This diagram outlines the cause-and-effect relationship from the administration of this compound to the expected neurochemical outcome.

Caption: Logical flow of this compound's effect on extracellular glutamate.

References

- 1. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. From artificial cerebro-spinal fluid (aCSF) to artificial extracellular fluid (aECF): microdialysis perfusate composition effects on in vivo brain ECF glucose measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for UBP 1112 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

UBP 1112 is a selective antagonist of group III metabotropic glutamate receptors (mGluRs). This group of G protein-coupled receptors includes mGluR4, mGluR6, mGluR7, and mGluR8, which are primarily coupled to Gαi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and modulation of voltage-gated calcium and potassium channels. Group III mGluRs are predominantly located presynaptically, where they act as autoreceptors or heteroreceptors to regulate neurotransmitter release. Due to their role in modulating synaptic transmission and neuronal excitability, group III mGluRs are therapeutic targets for a variety of neurological and psychiatric disorders.

This compound, as a selective antagonist, is a valuable pharmacological tool for investigating the physiological and pathological roles of group III mGluRs in various cell-based models. These application notes provide detailed protocols for the use of this compound in cell culture, including recommended concentrations, experimental procedures, and data interpretation guidelines.

Data Presentation

The effective concentration of this compound can vary depending on the cell type, expression levels of group III mGluRs, and the specific experimental endpoint. Based on its reported Kd value and typical concentrations used for other phenylglycine derivative mGluR antagonists, a starting concentration range can be determined.